2-(Ethylamino)-2-(pyridin-2-yl)ethanol
Overview
Description
2-(Ethylamino)-2-(pyridin-2-yl)ethanol is an organic compound that features both an ethylamino group and a pyridin-2-yl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol typically involves the reaction of pyridine-2-carbaldehyde with ethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-(pyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Halogenating agents or nucleophiles like sodium azide
Major Products
Oxidation: Pyridine-2-carbaldehyde or pyridine-2-carboxylic acid
Reduction: Ethylamine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-(Ethylamino)-2-(pyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Ethylamino)-2-(pyridin-2-yl)ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-2-(pyridin-2-yl)ethanol
- 2-(Dimethylamino)-2-(pyridin-2-yl)ethanol
- 2-(Pyrrolidin-2-yl)pyridine
Uniqueness
2-(Ethylamino)-2-(pyridin-2-yl)ethanol is unique due to its specific ethylamino and pyridin-2-yl groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-(ethylamino)-2-pyridin-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-10-9(7-12)8-5-3-4-6-11-8/h3-6,9-10,12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKKODFHUCYJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654892 | |
Record name | 2-(Ethylamino)-2-(pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-93-8 | |
Record name | 2-(Ethylamino)-2-(pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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